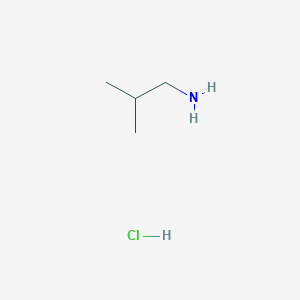
异丁胺盐酸盐
描述
Isobutylamine Hydrochloride, also known as Isobutylamine Hydrochloride, is a useful research compound. Its molecular formula is C4H12ClN and its molecular weight is 109.6 g/mol. The purity is usually 95%.
The exact mass of the compound Isobutylamine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Isobutylamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutylamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
定性和定量分析
异丁胺盐酸盐需要进行定性和定量测试,这些测试对于验证其在各种应用中的纯度和浓度至关重要。这些测试在研究环境中至关重要,特别是在制药行业。例如,Feldmann等人(1961年)对异丁胺盐酸盐进行了定性测试和定量测定程序,这突显了这些方法在药物配方和分析中的重要性(Feldmann, Hefferren, Koehler, & Reasenberg, 1961)。
表面性质研究
研究含有异丁胺盐酸盐的溶液的表面性质是另一个研究应用。Gliński等人(2001年)研究了异丁胺等溶液的表面张力,有助于理解分子水平上的相互作用,特别是分子的疏水部分(Gliński, Chavepeyer, & Platten, 2001)。
腐蚀抑制研究
在材料科学领域,对于类似异丁胺盐酸盐的化合物的腐蚀抑制研究是一个重要的应用领域。例如,Bastidas等人(2000年)探讨了三丁胺的使用,这是一种类似于异丁胺的化合物,作为盐酸中低碳钢的腐蚀抑制剂,为其在金属保护中的潜在用途提供了见解(Bastidas, Polo, Cano, & Torres, 2000)。
生物医学应用
异丁胺盐酸盐在生物医学领域发挥作用,特别是在酶研究中。Parry和Li(1997年)发现了一种在绿链霉菌中催化异丁胺氧化为异丁基羟胺的双组分酶系统,突显了涉及该化合物的生化过程(Parry & Li, 1997)。
化学合成和反应
异丁胺盐酸盐在化学合成和反应研究中也很重要。例如,Delamare等人(2022年)讨论了药物中异丁基侧链的修饰,异丁胺可以发挥作用,从而有助于制药研究和开发(Delamare, Naulet, Kauffmann, Guichard, & Compain, 2022)。
作用机制
Target of Action
Isobutylamine is an organic chemical compound, specifically an amine, with the formula (CH3)2CHCH2NH2 . It is one of the four isomeric amines of butane It is known to bind to taar3 in mice and can trigger sexual behavior in male mice dependent on the cluster of taar2 through taar9 .
Mode of Action
It is known that it interacts with its targets, such as taar3, to induce certain behaviors in mice
Biochemical Pathways
It is known to be the decarboxylated form of the amino acid valine, and the product of the metabolism thereof by the enzyme valine decarboxylase . This suggests that it may play a role in amino acid metabolism.
Pharmacokinetics
It is known to be a colorless liquid and is miscible in water , which may influence its absorption and distribution in the body
Result of Action
It is known to trigger certain behaviors in mice when it binds to taar3 . More research is needed to describe the molecular and cellular effects of the compound’s action.
安全和危害
Isobutylamine Hydrochloride is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation . In case of fire, use CO2, dry chemical, or foam for extinction . Store in a well-ventilated place and keep the container tightly closed .
Relevant Papers
There are several papers available that discuss Isobutylamine and its derivatives. For example, a paper titled “Synthesis of β-Diamine Building Blocks by Photocatalytic Hydroamination of Enecarbamates with Amines, Ammonia and N−H Heterocycles” discusses the use of Isobutylamine in the synthesis of β-Diamine Building Blocks . More papers can be found on academic databases like Semantic Scholar .
生化分析
Biochemical Properties
Isobutylamine Hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as valine decarboxylase, which catalyzes the decarboxylation of valine to produce isobutylamine. This interaction is crucial for the metabolism of valine. Additionally, Isobutylamine Hydrochloride can bind to trace amine-associated receptors (TAARs) in mice, particularly TAAR3, which can trigger specific behavioral responses .
Cellular Effects
Isobutylamine Hydrochloride affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. For instance, in mice, Isobutylamine Hydrochloride binds to TAAR3, which can induce sexual behavior in male mice . This interaction highlights the compound’s role in modulating cellular responses and behavior.
Molecular Mechanism
The molecular mechanism of Isobutylamine Hydrochloride involves its binding interactions with biomolecules. It binds to TAAR3 in mice, leading to the activation of specific signaling pathways that result in behavioral changes. Additionally, Isobutylamine Hydrochloride can inhibit or activate enzymes such as valine decarboxylase, affecting the metabolism of valine and other related biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isobutylamine Hydrochloride can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have indicated that prolonged exposure to Isobutylamine Hydrochloride can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Isobutylamine Hydrochloride vary with different dosages in animal models. At low doses, the compound can modulate specific cellular responses without causing significant toxicity. At high doses, Isobutylamine Hydrochloride can exhibit toxic effects, including adverse behavioral changes and cellular damage. These threshold effects highlight the importance of dosage control in experimental settings .
Metabolic Pathways
Isobutylamine Hydrochloride is involved in metabolic pathways related to the metabolism of valine. It is produced through the decarboxylation of valine by the enzyme valine decarboxylase. This metabolic pathway is essential for the production of isobutylamine, which can further participate in various biochemical reactions. The compound’s interaction with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Isobutylamine Hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of Isobutylamine Hydrochloride is crucial for elucidating its effects on cellular function and metabolism .
Subcellular Localization
The subcellular localization of Isobutylamine Hydrochloride affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that Isobutylamine Hydrochloride exerts its effects in the appropriate cellular context, influencing various biochemical processes .
属性
IUPAC Name |
2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMNBEHEFWDHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964667 | |
| Record name | 2-Methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5041-09-8 | |
| Record name | 2-Methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8H0OJB3OI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone](/img/structure/B1252172.png)

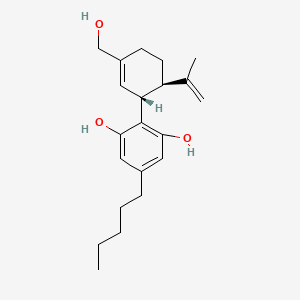
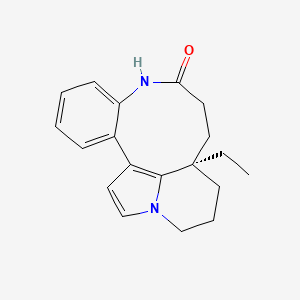

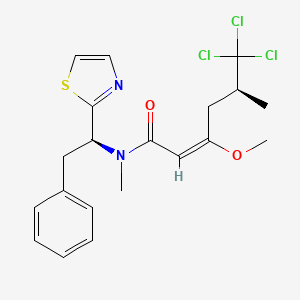
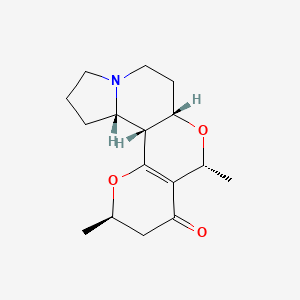

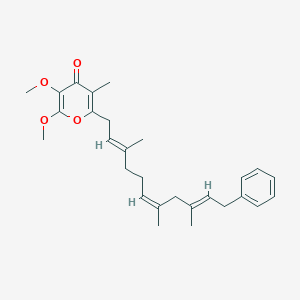
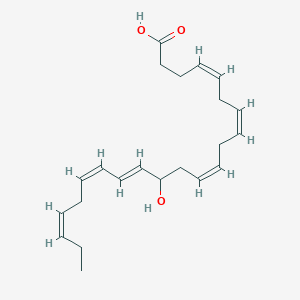
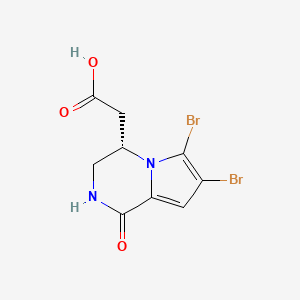
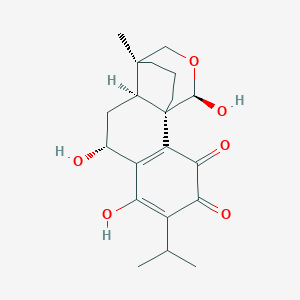
![4-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazo]-4-oxo-N-propan-2-ylbutanamide](/img/structure/B1252195.png)
![(1S,4Z,8Z,12R,13S)-12-hydroxy-4,8,12-trimethyl-16-methylidene-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-15-one](/img/structure/B1252196.png)
